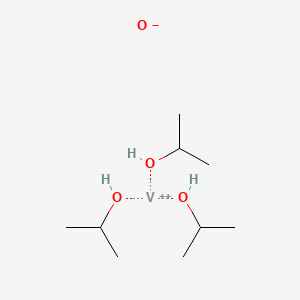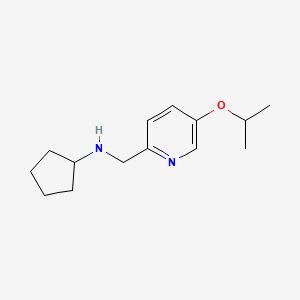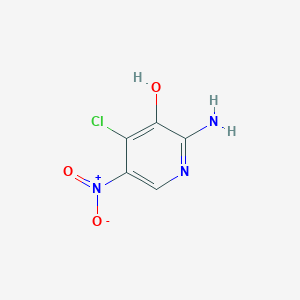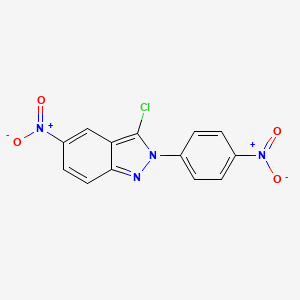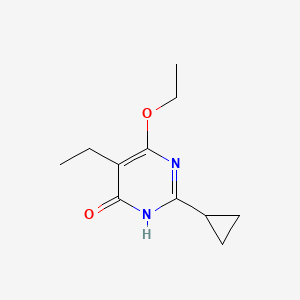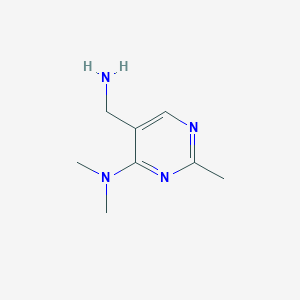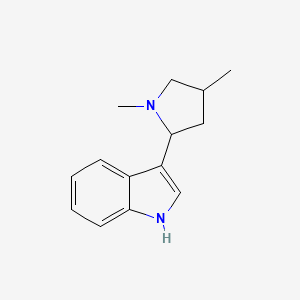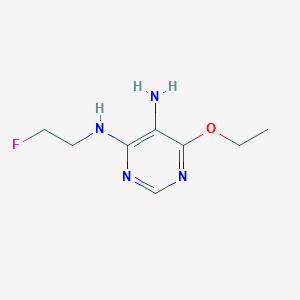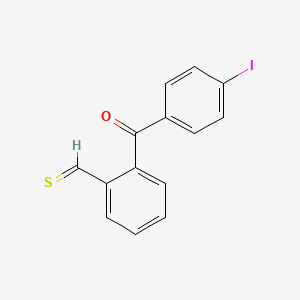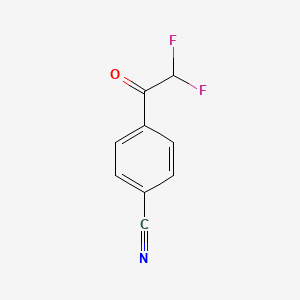
3-(((1H-Imidazol-4-yl)methyl)thio)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(((1H-Imidazol-4-yl)methyl)thio)propan-1-amine is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms The imidazole ring is known for its presence in many biologically active molecules, including histidine and histamine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(((1H-Imidazol-4-yl)methyl)thio)propan-1-amine typically involves the reaction of 1H-imidazole-4-carbaldehyde with 3-mercaptopropan-1-amine under suitable conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thioether linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the imidazole ring or the thioether linkage, depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or the thioether linkage can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives or thioether linkages.
Substitution: Various substituted imidazole derivatives.
Applications De Recherche Scientifique
3-(((1H-Imidazol-4-yl)methyl)thio)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those with potential biological activity.
Biology: The compound can be used in studies involving enzyme inhibition, as the imidazole ring is known to interact with various enzymes.
Industry: It can be used in the development of new materials with specific properties, such as antimicrobial coatings or catalysts.
Mécanisme D'action
The mechanism of action of 3-(((1H-Imidazol-4-yl)methyl)thio)propan-1-amine involves its interaction with biological targets, primarily through the imidazole ring. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the thioether linkage can interact with thiol groups in proteins, potentially modifying their activity.
Comparaison Avec Des Composés Similaires
Histidine: An amino acid with an imidazole side chain, involved in various biological processes.
Histamine: A biogenic amine derived from histidine, involved in immune responses and neurotransmission.
Metronidazole: An antibiotic with an imidazole ring, used to treat bacterial and protozoal infections.
Uniqueness: 3-(((1H-Imidazol-4-yl)methyl)thio)propan-1-amine is unique due to the presence of both an imidazole ring and a thioether linkage, which provides distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other imidazole derivatives, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C7H13N3S |
|---|---|
Poids moléculaire |
171.27 g/mol |
Nom IUPAC |
3-(1H-imidazol-5-ylmethylsulfanyl)propan-1-amine |
InChI |
InChI=1S/C7H13N3S/c8-2-1-3-11-5-7-4-9-6-10-7/h4,6H,1-3,5,8H2,(H,9,10) |
Clé InChI |
JZVCYBBCFWYOKU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC=N1)CSCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


